molecular formula C16H10BrClN2O2S2 B10887031 N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide

N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide

Cat. No.: B10887031
M. Wt: 441.8 g/mol
InChI Key: VEFXCOLAQHXREK-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide is a complex organic compound characterized by its unique molecular structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-carbaldehyde with thiophene-2-carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N’-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H10BrClN2O2S2

Molecular Weight

441.8 g/mol

IUPAC Name

N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C16H10BrClN2O2S2/c17-13-8-11(9-19-20-15(21)14-2-1-7-23-14)22-16(13)24-12-5-3-10(18)4-6-12/h1-9H,(H,20,21)/b19-9+

InChI Key

VEFXCOLAQHXREK-DJKKODMXSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.